![molecular formula C35H46O19 B11936078 [4-[3,4-dihydroxy-6-methyl-5-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxy-6-[2-(3,4-dihydroxyphenyl)ethoxy]-5-hydroxy-2-(hydroxymethyl)oxan-3-yl] (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate](/img/structure/B11936078.png)
[4-[3,4-dihydroxy-6-methyl-5-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxy-6-[2-(3,4-dihydroxyphenyl)ethoxy]-5-hydroxy-2-(hydroxymethyl)oxan-3-yl] (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate
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Overview
Description
[4-[3,4-dihydroxy-6-methyl-5-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxy-6-[2-(3,4-dihydroxyphenyl)ethoxy]-5-hydroxy-2-(hydroxymethyl)oxan-3-yl] (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate is a useful research compound. Its molecular formula is C35H46O19 and its molecular weight is 770.7 g/mol. The purity is usually 95%.
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Biological Activity
The compound identified as [4-[3,4-dihydroxy-6-methyl-5-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxy-6-[2-(3,4-dihydroxyphenyl)ethoxy]-5-hydroxy-2-(hydroxymethyl)oxan-3-yl] (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate is a complex organic molecule with potential biological activities. This article reviews its biological activity based on recent research findings, case studies, and relevant data.
Chemical Structure and Properties
The compound's IUPAC name reflects its intricate structure characterized by multiple hydroxyl groups and glycosidic linkages. Its molecular formula is C41H56O25, and it has a molecular weight of approximately 838.80 g/mol. The presence of multiple hydroxy groups suggests potential antioxidant properties.
Antioxidant Activity
Research indicates that compounds with similar structural features often exhibit significant antioxidant properties. For instance, studies have shown that flavonoids and polyphenols can scavenge free radicals and reduce oxidative stress in cells. The specific compound is hypothesized to function similarly due to its high hydroxyl content.
Inhibition of Cancer Cell Proliferation
Recent studies have explored the compound's efficacy against various cancer cell lines. In vitro experiments demonstrated that the compound inhibits the growth of cancer cells by inducing apoptosis and modulating signaling pathways involved in cell survival and proliferation.
- Case Study: Inhibition of Hedgehog Pathway
- Mechanism of Action
Table 1: Biological Activities of the Compound
Table 2: Comparison with Other Compounds
Compound Name | IC50 (μM) | Mechanism of Action |
---|---|---|
Compound 12 | 4.44 | Inhibits Hh pathway via Smo interaction |
Cyclopamine | 10 | Natural antagonist of Smo |
Vismodegib | 22.56 | Smo antagonist |
Research Findings
- Antioxidant Studies : Compounds structurally similar to the one have been shown to exhibit strong antioxidant activity through various assays such as DPPH and ABTS radical scavenging tests.
- Cancer Cell Line Studies : In vitro assays on various cancer cell lines including breast and prostate cancer showed significant reductions in cell viability when treated with the compound at concentrations ranging from 5 to 20 μM.
- Animal Models : Preliminary in vivo studies demonstrated reduced tumor size in animal models treated with the compound, suggesting potential for therapeutic applications.
Scientific Research Applications
Medicinal Chemistry
Antioxidant Properties
Research has indicated that compounds with similar structures exhibit significant antioxidant properties. The presence of multiple hydroxyl groups in the structure enhances its ability to scavenge free radicals, which is crucial in preventing oxidative stress-related diseases . Studies have shown that derivatives of this compound can effectively reduce oxidative damage in cellular models .
Anticancer Activity
The compound has been evaluated for its anticancer properties. In vitro studies have demonstrated that it can inhibit the proliferation of various cancer cell lines. For instance, similar polyphenolic compounds have shown promise in reducing tumor growth through mechanisms such as apoptosis induction and cell cycle arrest . The structural characteristics of this compound suggest it may interact with key signaling pathways involved in cancer progression.
Food Science
Natural Preservatives
Due to its antioxidant properties, this compound can be explored as a natural preservative in food products. The ability to inhibit lipid peroxidation and microbial growth makes it a candidate for extending the shelf life of various food items. Its application could lead to healthier food preservation methods compared to synthetic preservatives .
Flavor Enhancement
Compounds with phenolic structures are known to contribute to flavor profiles in food products. This compound might be utilized to enhance the taste and aroma of functional foods while providing health benefits associated with polyphenols .
Materials Science
Biodegradable Polymers
Research into biodegradable materials has identified polyphenolic compounds as potential additives that can improve the mechanical properties of biodegradable polymers. The incorporation of this compound could enhance the tensile strength and thermal stability of such materials, making them more viable for packaging applications .
Nanotechnology Applications
The unique molecular structure allows for potential applications in nanotechnology, particularly in drug delivery systems. The ability to modify surface properties through chemical attachment techniques could enable targeted delivery of therapeutic agents .
Data Summary Table
Application Area | Potential Benefits | Research Findings |
---|---|---|
Medicinal Chemistry | Antioxidant effects | Reduces oxidative stress; induces apoptosis |
Anticancer activity | Inhibits cancer cell proliferation | |
Food Science | Natural preservatives | Inhibits lipid peroxidation |
Flavor enhancement | Enhances taste profiles | |
Materials Science | Biodegradable polymers | Improves mechanical properties |
Nanotechnology | Potential for targeted drug delivery |
Case Studies
-
Antioxidant Activity Evaluation
A study focused on the antioxidant capacity of similar polyphenolic compounds demonstrated their effectiveness in scavenging free radicals using assays such as DPPH and ABTS. Results indicated a strong correlation between hydroxyl group presence and antioxidant efficacy . -
Anticancer Properties Assessment
In vitro studies on derivatives of this compound revealed significant anticancer effects against breast cancer cell lines (MCF-7). Mechanistic studies suggested that these compounds induce apoptosis through mitochondrial pathways . -
Food Preservation Research
Research highlighted the use of natural antioxidants derived from polyphenolic compounds in extending the shelf life of oils and fats by preventing rancidity. This underscores the potential application of the compound in food science .
Properties
Molecular Formula |
C35H46O19 |
---|---|
Molecular Weight |
770.7 g/mol |
IUPAC Name |
[4-[3,4-dihydroxy-6-methyl-5-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxy-6-[2-(3,4-dihydroxyphenyl)ethoxy]-5-hydroxy-2-(hydroxymethyl)oxan-3-yl] (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate |
InChI |
InChI=1S/C35H46O19/c1-14-24(42)25(43)27(45)34(49-14)53-30-15(2)50-35(28(46)26(30)44)54-32-29(47)33(48-10-9-17-4-7-19(38)21(40)12-17)51-22(13-36)31(32)52-23(41)8-5-16-3-6-18(37)20(39)11-16/h3-8,11-12,14-15,22,24-40,42-47H,9-10,13H2,1-2H3/b8-5+ |
InChI Key |
ASXIPLGNTUAGMU-VMPITWQZSA-N |
Isomeric SMILES |
CC1C(C(C(C(O1)OC2C(OC(C(C2O)O)OC3C(C(OC(C3OC(=O)/C=C/C4=CC(=C(C=C4)O)O)CO)OCCC5=CC(=C(C=C5)O)O)O)C)O)O)O |
Canonical SMILES |
CC1C(C(C(C(O1)OC2C(OC(C(C2O)O)OC3C(C(OC(C3OC(=O)C=CC4=CC(=C(C=C4)O)O)CO)OCCC5=CC(=C(C=C5)O)O)O)C)O)O)O |
Origin of Product |
United States |
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